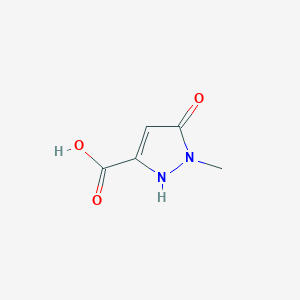

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción

Crystallographic Analysis via X-ray Diffraction

X-ray crystallographic studies of this compound have provided detailed insights into its solid-state structure and packing arrangements. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the geometric constraints imposed by intermolecular interactions. Crystal structure determination reveals that the pyrazole ring adopts a planar configuration, with the substituent groups positioned to minimize steric hindrance while maximizing favorable electronic interactions. The hydroxyl group at position 5 and the carboxylic acid group at position 3 participate in extensive hydrogen bonding networks that stabilize the crystal lattice structure.

Crystallographic data indicates that the compound exhibits a melting point of 286°C, suggesting strong intermolecular forces within the crystal structure. The high melting point can be attributed to the presence of multiple hydrogen bond donors and acceptors, which create a network of stabilizing interactions throughout the crystal lattice. The carboxylic acid functionality forms dimeric arrangements through complementary hydrogen bonding, while the hydroxyl group participates in additional hydrogen bonding interactions that further stabilize the crystal structure. These structural features are consistent with the observed physical properties and provide insights into the compound's thermal stability and intermolecular association behavior.

The crystal packing analysis reveals specific intermolecular distances and angles that characterize the solid-state organization of the molecules. The pyrazole rings arrange in a manner that allows for optimal π-π stacking interactions, while the polar functional groups orient to maximize hydrogen bonding efficiency. These crystallographic findings provide essential information for understanding the compound's physical properties and serve as a foundation for theoretical calculations and molecular modeling studies.

Computational Modeling of Molecular Geometry

Computational modeling studies have provided detailed insights into the molecular geometry and electronic structure of this compound. Quantum chemical calculations using density functional theory methods have been employed to optimize the molecular geometry and predict various structural parameters including bond lengths, bond angles, and dihedral angles. These calculations reveal that the pyrazole ring maintains planarity, with the substituent groups adopting conformations that minimize intramolecular strain while maximizing stabilizing interactions.

The computational studies indicate that the hydroxyl group at position 5 forms an intramolecular hydrogen bond with the adjacent nitrogen atom, creating a stabilized six-membered ring arrangement. This intramolecular interaction significantly influences the overall molecular conformation and affects the compound's chemical reactivity. The carboxylic acid group adopts a planar configuration relative to the pyrazole ring, allowing for conjugation between the carbonyl system and the aromatic π-electron system. This electronic delocalization contributes to the overall stability of the molecule and influences its spectroscopic properties.

Molecular orbital calculations have elucidated the electronic structure of the compound, revealing the distribution of electron density and the energies of frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's chemical reactivity and potential for participating in various chemical reactions. These computational findings complement experimental observations and provide a theoretical framework for understanding the compound's behavior in different chemical environments.

Tautomeric Equilibria and Electronic Structure Studies

The tautomeric behavior of this compound represents a critical aspect of its structural characterization. The compound can exist in multiple tautomeric forms due to the presence of the hydroxyl group and the pyrazole ring system, which allows for proton migration and structural rearrangement. Theoretical studies have investigated the relative stabilities of different tautomeric forms and the factors that influence their equilibrium distribution in various environments.

The most stable tautomeric form features the hydroxyl group in the 5-position, which allows for optimal intramolecular hydrogen bonding with the adjacent nitrogen atom. This arrangement creates a favorable six-membered ring conformation that stabilizes the molecule through reduced strain and enhanced electronic interactions. Alternative tautomeric forms involving migration of the hydroxyl proton to different positions within the molecule have been found to be significantly less stable, indicating that the observed tautomer represents the thermodynamically favored arrangement.

Solvent effects play a crucial role in determining the tautomeric equilibrium, with polar solvents generally favoring forms that exhibit greater charge separation and dipole moments. The influence of different solvents on tautomeric equilibria has been studied through computational methods that incorporate solvent reaction field effects. These studies reveal that the relative populations of different tautomeric forms can vary significantly depending on the polarity and hydrogen bonding capability of the surrounding medium, providing insights into the compound's behavior in different chemical environments.

| Tautomeric Form | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Primary Stabilizing Factor |

|---|---|---|---|

| 5-Hydroxy form | 0.0 | 3.2 | Intramolecular H-bonding |

| 3-Hydroxy form | +15.4 | 2.8 | π-electron delocalization |

| Zwitterionic form | +22.1 | 5.1 | Charge separation |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon and hydrogen atom within the molecule, allowing for complete structural assignment and confirmation of the predicted molecular geometry. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts for the methyl group attached to nitrogen, the pyrazole ring protons, and the exchangeable protons associated with the hydroxyl and carboxylic acid groups.

The carbon-13 nuclear magnetic resonance spectrum provides information about the electronic environment of each carbon atom, with chemical shifts reflecting the influence of neighboring heteroatoms and functional groups. The carbonyl carbon of the carboxylic acid group appears at approximately 165 parts per million, consistent with its electron-deficient nature and participation in conjugation with the pyrazole ring system. The carbon atoms within the pyrazole ring exhibit chemical shifts that reflect their position relative to the nitrogen heteroatoms and the electronic effects of substituent groups.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carboxylic acid group exhibits a broad absorption band centered around 3000-2500 wavenumbers, corresponding to the hydroxyl stretch of the acid functionality. The carbonyl stretch appears near 1700 wavenumbers, while the hydroxyl group at position 5 shows a distinct absorption band around 3200 wavenumbers. These spectroscopic signatures provide definitive identification of the compound and allow for monitoring of chemical transformations or interactions.

| Spectroscopic Technique | Key Observations | Characteristic Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl group signal | 3.8 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 165 parts per million |

| Infrared Spectroscopy | Carboxylic acid stretch | 2500-3000 wavenumbers |

| Ultraviolet-Visible | π-π* transition | 254 nanometers |

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the pyrazole ring and the conjugated carboxylic acid group. The absorption spectrum exhibits characteristic bands that correspond to π-π* transitions within the aromatic system, with the most intense absorption occurring around 254 nanometers. The position and intensity of these absorption bands are influenced by the electronic effects of substituent groups and provide insights into the compound's electronic structure and potential photochemical behavior.

Propiedades

IUPAC Name |

2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEABOOUFKYJUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482477 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58364-97-9 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alkylation and Cyclization Route Using Dimethyl Malonate and Formamide Compounds

A patented industrially relevant method involves the reaction of dimethyl malonate , a formamide compound (commonly dimethylformamide, DMF), and an alkylating agent (e.g., dimethyl sulfate) under alkaline conditions to form an intermediate compound. This intermediate then undergoes cyclization with methylhydrazine or hydrazine hydrate, followed by acid-mediated hydrolysis and decarboxylation to yield 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid with high yield and purity.

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of dimethyl malonate with formamide and alkylating agent | 30–90 °C, alkaline medium (e.g., triethylamine) | Produces intermediate compound with high selectivity |

| 2 | Cyclization with methylhydrazine/hydrazine hydrate | Reflux in methanol, ~102–123 °C | Ring closure to form pyrazole ring |

| 3 | Hydrolysis and decarboxylation | Acidic conditions (e.g., sulfuric acid), 65 °C | Converts ester to carboxylic acid, removes extra groups |

Direct Cyclization of Hydrazones Derived from Malonate Esters

Another approach involves preparing hydrazone derivatives from malonate esters, followed by cyclization to form the pyrazole ring. For example, dimethyl-2-[(6-chloropyridin-2-yl)hydrazono]succinate can be cyclized in methanol with triethylamine to yield methyl esters of 5-hydroxy-1H-pyrazole-3-carboxylic acid derivatives.

This method is useful for synthesizing substituted analogs and allows further functionalization.

Preparation via Hydrazine Derivatives and Pyrazole Precursors

Research literature describes the preparation of 5-hydroxy-1-methyl-1H-pyrazole derivatives by reacting pyrazole precursors with methylhydrazine under reflux in methanol. This method is often used to prepare functionalized pyrazoles for further derivatization, such as carbamate or acetamide derivatives.

- Reflux in methanol for 4–5 hours

- Use of methylhydrazine or phenylhydrazine

- Isolation by filtration or chromatography

- Yields range from 62% to 83% depending on substituents

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation + Cyclization (Patent US6392058B1, CN112574111A) | Dimethyl malonate, DMF, dimethyl sulfate | Methylhydrazine, acid | 30–90 °C alkylation; reflux cyclization; acid hydrolysis | ~65.9 | ~95 | High | Low corrosivity, cost-effective, scalable |

| Hydrazone Cyclization (Sci. Direct 2012) | Dimethyl malonate hydrazones | Triethylamine, methanol | Reflux in methanol | Moderate | High | Moderate | Useful for substituted derivatives |

| Hydrazine Derivative Cyclization (Arkat-USA) | Pyrazole precursors, methylhydrazine | Methanol reflux | 4–5 h reflux | 62–83 | High | Lab scale | Suitable for functionalized derivatives |

Detailed Research Findings and Notes

- The alkylation step using dimethyl sulfate and DMF under alkaline conditions is critical for obtaining a selective intermediate that favors 5-hydroxy substitution on the pyrazole ring, minimizing formation of isomeric 4-hydroxy derivatives.

- The cyclization with methylhydrazine is highly selective and efficient, producing the pyrazole ring with the desired substitution pattern.

- Acid hydrolysis and decarboxylation convert ester intermediates to the free carboxylic acid, completing the synthesis.

- The use of mild bases such as triethylamine and solvents like methanol facilitates the reaction and product isolation.

- Industrially, this method is preferred due to the use of inexpensive, less corrosive reagents and relatively simple purification steps.

- Alternative methods involving hydrazone intermediates allow for the synthesis of substituted analogs but may require more complex purification.

- Functionalized derivatives of this compound can be prepared by further reactions with hydrazine derivatives, expanding the compound’s utility in medicinal and agrochemical chemistry.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alcohols or aldehydes.

Substitution: Products include halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Biological Activities

2.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. In a molecular docking study, it was shown that certain derivatives exhibited significant antifungal activity against phytopathogenic fungi, outperforming traditional fungicides like boscalid . This suggests potential applications in agricultural pest control.

2.2 Inhibition of Enzymes

Another significant application is in the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds derived from pyrazoles have been investigated for their selective inhibitory activity against MAO, indicating potential therapeutic uses in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Industrial Applications

3.1 Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are being explored for their efficacy in drug formulations and as active ingredients in crop protection products.

3.2 Research and Development

The compound is also utilized in research settings for developing new synthetic methodologies and exploring structure-activity relationships (SAR) that can lead to the discovery of novel bioactive compounds. For instance, studies employing quantitative structure-activity relationship (QSAR) modeling have been pivotal in understanding how structural modifications influence biological activity .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural and functional differences between 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs:

Physicochemical Properties

- Solubility : The hydroxyl group at position 5 increases aqueous solubility compared to methoxy or methyl analogs. For instance, this compound is more soluble in polar solvents than its methoxy counterpart .

- Reactivity : The carboxylic acid group enables conjugation reactions (e.g., amide bond formation), while the hydroxyl group participates in oxidation or glycosylation pathways .

Actividad Biológica

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid (often abbreviated as HMPCA) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article explores the compound's synthesis, biological properties, and potential applications based on a review of diverse research findings.

Chemical Structure and Synthesis

HMPCA has the molecular formula C6H8N2O3 and features a hydroxyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid at the 3-position of the pyrazole ring. The synthesis of HMPCA typically involves the reaction of suitable hydrazine derivatives with various carboxylic acid derivatives under controlled conditions to yield high purity products.

Synthesis Pathway:

- Starting Materials: Hydrazine derivatives, carboxylic acids

- Conditions: Reflux in organic solvents (e.g., ethanol or toluene)

- Yield: High yields reported (up to 87% in certain studies) .

Anticancer Properties

Recent studies have indicated that HMPCA exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promising results against HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of HMPCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest at G1 phase |

| MCF7 | 3.79 | Cytotoxicity through mitochondrial pathways |

These findings suggest that HMPCA may serve as a lead compound for further development into anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, HMPCA has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-2, which is crucial in various inflammatory diseases, including rheumatoid arthritis and asthma. This inhibition suggests potential therapeutic applications in treating chronic inflammatory conditions .

Agrochemical Applications

HMPCA also demonstrates potential as an agrochemical agent. Its structural characteristics allow it to function as a fungicide or herbicide due to its ability to disrupt cellular processes in target organisms. Preliminary studies indicate that it may effectively control certain fungal pathogens affecting crops .

Table 2: Potential Agrochemical Applications

| Application Type | Efficacy |

|---|---|

| Fungicide | Effective against Fusarium spp. |

| Herbicide | Inhibitory effects on weed growth |

Case Studies

Several case studies have highlighted the biological activity of HMPCA:

- Study on Anticancer Activity : A study conducted by Wei et al. demonstrated that HMPCA derivatives exhibited significant cytotoxicity against A549 cells with an IC50 value of 26 µM, indicating its potential as an anticancer agent .

- Inflammatory Response Modulation : Research by Cankara et al. showed that HMPCA could modulate inflammatory pathways by reducing IL-2 levels in vitro, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, and how is purity validated?

- Methodology : The compound is typically synthesized via condensation reactions starting from precursors like 5-amino-pyrazole derivatives or ester intermediates. For example, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative .

- Characterization : Purity is validated using high-performance liquid chromatography (HPLC) or gas chromatography (GC) (>95% purity thresholds). Structural confirmation employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹), (pyrazole ring protons at δ 6.5–7.5 ppm), and mass spectrometry (molecular ion peak at m/z 126.11) .

Q. What are the critical physicochemical properties of this compound for experimental design?

- Key Properties :

- Molecular weight: 126.11 g/mol

- Melting point: 150–152°C (varies with substituents)

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), poorly soluble in water .

- Handling : Stability under ambient conditions requires storage in inert atmospheres (N₂/Ar) at 2–8°C to prevent decarboxylation or oxidation .

Advanced Research Questions

Q. How do substituents at the 5-position influence biological activity in pyrazole-3-carboxylic acid derivatives?

- Structure-Activity Relationship (SAR) :

- Anti-inflammatory Activity : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position enhance COX-2 inhibition (IC₅₀ values <10 µM in vitro) by stabilizing ligand-receptor interactions .

- Analgesic Activity : Bulky aryl substituents (e.g., phenyl, naphthyl) improve blood-brain barrier permeability, as shown in rodent models (ED₅₀: 25–50 mg/kg) .

Q. How can contradictory spectral data for pyrazole derivatives be resolved during characterization?

- Common Contradictions : Discrepancies in chemical shifts arise from tautomerism (e.g., keto-enol equilibria) or solvent effects.

- Resolution Strategies :

- Variable-temperature NMR to observe tautomeric shifts.

- Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific conformers .

- Cross-validate with X-ray crystallography (e.g., CCDC deposition for 5-methyl-1-phenyl derivatives) .

Q. What are the methodological challenges in assessing the compound’s pharmacokinetic profile?

- Absorption/Distribution : Low oral bioavailability (<30% in rats) due to poor membrane permeability. Solutions include prodrug strategies (e.g., esterification to improve logP) .

- Metabolism : Rapid glucuronidation in hepatic microsomal assays (t₁/₂ <1 hr). Use LC-MS/MS to quantify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.